Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1375064-64-4
VCID: VC3852537
InChI: InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H
SMILES: COC(=O)C1=NOC(=C1)C2=CC=CC=N2
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

CAS No.: 1375064-64-4

Cat. No.: VC3852537

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate - 1375064-64-4

Specification

CAS No. 1375064-64-4
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name phenyl(quinolin-3-yl)methanol
Standard InChI InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H
Standard InChI Key XMNFKVLKFQTJCA-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC(=C1)C2=CC=CC=N2
Canonical SMILES C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate consists of a five-membered isoxazole ring (containing adjacent nitrogen and oxygen atoms) substituted at the 5-position with a pyridyl group and at the 3-position with a methyl ester (Figure 1). Key properties include:

PropertyValue
Molecular FormulaC10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}
Molecular Weight204.18 g/mol
IUPAC NameMethyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate
SMILESCOC(=O)C1=NOC(=C1)C2=CC=CC=N2
LogP1.52
PSA (Polar Surface Area)65.22 Ų

The pyridine ring contributes aromaticity and basicity, while the ester group enhances solubility in organic solvents .

Spectral Characterization

  • NMR: 1H^1\text{H}-NMR displays signals for the pyridyl protons (δ 7.2–8.5 ppm), isoxazole protons (δ 6.5–7.0 ppm), and the methyl ester (δ 3.8 ppm) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (C=O ester) and 1600 cm1^{-1} (C=N isoxazole) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via cyclization and functionalization strategies:

Mo(CO)6_66-Mediated Ring Expansion

Molybdenum hexacarbonyl facilitates the transformation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. This method yields 45–70% product under mild conditions (60–70°C, acetonitrile/water) .

Condensation of Pyridine Derivatives

Reaction of 2-pyridyl aldehydes with hydroxylamine and methyl acetoacetate forms the isoxazole ring. Optimization with K2 _2CO3_3 in MeCN achieves cyclization at room temperature .

Comparative Analysis of Methods

MethodYieldConditionsAdvantages
Mo(CO)6_6-mediated45–70%60–70°C, wet MeCNHigh regioselectivity
Aldehyde condensation50–65%RT, K2 _2CO3_3Scalability

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions to 5-(2-pyridyl)isoxazole-3-carboxylic acid .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis with NaOH/EtOH to yield 5-(2-pyridyl)isoxazole-3-carboxylic acid, a precursor for amide couplings .

Electrophilic Substitution

The pyridyl nitrogen directs electrophilic attacks to the 3-position of the isoxazole, enabling halogenation and nitration.

Catalytic Applications

Pd-catalyzed cross-coupling reactions (Suzuki, Heck) modify the pyridyl ring, introducing aryl or alkenyl groups for drug discovery .

Biological Activities and Applications

Antimicrobial Properties

Structural analogs with chloro or nitro substituents show MIC values of 4–16 µg/mL against E. coli and S. aureus .

Agricultural Uses

As a scaffold for herbicides, it disrupts plant acetolactate synthase (ALS), though specific data for this compound remain proprietary .

Comparative Analysis with Analogues

CompoundSubstituentBioactivityReference
Methyl 5-(3-pyridyl) analog3-pyridylCOX-2 inhibition (IC50_{50} 0.95 µM)
5-(4-Chlorophenyl) derivative4-chlorophenylAnticancer (IC50_{50} 26 µM)
5-(5-Bromo-2-pyridyl) variant5-bromo-2-pyridylKinase inhibition

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